molecular formula C7H6N2 B1618024 Phenylcyanamide CAS No. 622-34-4

Phenylcyanamide

Cat. No.: B1618024
CAS No.: 622-34-4
M. Wt: 118.14 g/mol
InChI Key: JLXXLCJERIYMQG-UHFFFAOYSA-N
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Description

Phenylcyanamide, also known as phenylcarbodiimide, is an organic compound with the molecular formula C₇H₆N₂. It consists of a phenyl group attached to a cyanamide group. This compound is of significant interest due to its unique chemical properties and its applications in various fields such as synthetic chemistry, materials science, and pharmaceuticals .

Mechanism of Action

Target of Action

Phenylcyanamide and its derivatives have been found to interact with DNA, making it a primary target . This interaction can block the division of cancer cells, leading to cell death .

Mode of Action

This compound interacts with its primary target, DNA, through a process known as platination . This process involves the binding of this compound to DNA, which can lead to significant changes in the DNA structure. The platination level of this compound has been found to be approximately 80-fold higher than that of cisplatin, a commonly used chemotherapy drug .

Biochemical Pathways

The interaction of this compound with DNA affects various biochemical pathways. One of the key pathways influenced by this compound is the generation of reactive oxygen species (ROS). This compound has been found to stimulate the production of hydrogen peroxide in a time-dependent manner . It also induces an increase in ROS production, which is superior to that induced by antimycin .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are yet to be fully characterized. The adme properties of a drug molecule can have a major impact on its bioavailability

Result of Action

The interaction of this compound with DNA and its influence on ROS production result in significant molecular and cellular effects. These effects include the loss of mitochondrial membrane potential and the induction of apoptosis . Apoptosis, or programmed cell death, is a crucial mechanism in controlling cell proliferation and survival.

Future Directions

The application of alkyl and aryl substituted cyanamides in synthetic chemistry has diversified multi-fold in recent years . The last decade has witnessed a significant increase in the use and application of substituted cyanamides in synthetic chemistry, along with the development of more sustainable and robust synthetic routes to these important family of compounds . This suggests that Phenylcyanamide and related compounds will continue to be an area of active research in the future.

Biochemical Analysis

Biochemical Properties

Phenylcyanamide plays a significant role in biochemical reactions, particularly in the formation of complexes with metal ions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound derivatives have been shown to form complexes with platinum (II), which exhibit significant antiproliferative activity against various cancer cell lines . These complexes can increase intracellular reactive oxygen species levels, leading to apoptosis induction .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell function by increasing reactive oxygen species production, leading to the loss of mitochondrial membrane potential and apoptosis . In cancer cell lines such as ovarian carcinoma, colorectal adenocarcinoma, breast cancer, liver hepatocellular carcinoma, and lung adenocarcinoma, this compound derivatives have shown significant antiproliferative activity .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound derivatives can coordinate with metal ions, such as platinum (II), through the cyano nitrogen, forming stable complexes . These complexes can induce DNA platination, leading to increased reactive oxygen species production and apoptosis . The coordination of this compound through the cyano nitrogen is crucial for its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound derivatives can stimulate the production of hydrogen peroxide in a time-dependent manner . The stability and degradation of this compound in laboratory conditions are essential factors that influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At higher doses, this compound derivatives can exhibit toxic or adverse effects, while lower doses may show therapeutic benefits . The threshold effects observed in these studies highlight the importance of dosage optimization for achieving desired outcomes without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The metabolic pathways of this compound include its conversion into reactive intermediates that can influence metabolic flux and metabolite levels . These interactions are crucial for understanding the compound’s overall biochemical activity .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence the localization and accumulation of this compound, affecting its biochemical activity . The transport and distribution mechanisms are essential for understanding how this compound exerts its effects at the cellular level .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound helps in elucidating its role in various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylcyanamide can be synthesized through several methods. One common method involves the reaction of aniline with cyanogen bromide in the presence of a base. Another method includes the oxidation-cyanation of primary and secondary amines using N-chlorosuccinimide and zinc cyanide . Additionally, iron-mediated desulfurization of isothiocyanates under mild conditions can also yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The reaction conditions are optimized to ensure high yield and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: Phenylcyanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Phenylcyanamide can be compared with other cyanamide derivatives such as:

Uniqueness: this compound is unique due to its phenyl group, which imparts distinct chemical properties and reactivity compared to other cyanamide derivatives. This uniqueness makes it valuable in specific applications such as the synthesis of complex organic molecules and coordination compounds .

Properties

IUPAC Name

phenylcyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c8-6-9-7-4-2-1-3-5-7/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXXLCJERIYMQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00211235
Record name Phenylcyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00211235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

622-34-4
Record name N-Phenylcyanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=622-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylcyanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylcyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00211235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenylcyanamide
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.755
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of BrCN (0.11 g, 1.1 mmol) in MeOH (10 mL) at 0° C. was added solid KOAc (0.32 g, 3.3 mmol) and a solution of aniline (0.1 mL, 1.1 mmol) in MeOH (1 mL). The reaction was stirred for 3 hours then partitioned with water (15 mL) and dichloromethane (25 mL). The organic layer was separated, washed with brine, dried over magnesium sulfate, filtered and reduced to dryness to afford N-phenylcyanamide, which was immediately used without purification.
Name
Quantity
0.11 g
Type
reactant
Reaction Step One
Name
KOAc
Quantity
0.32 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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